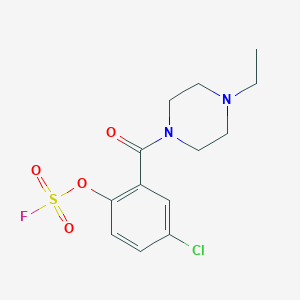![molecular formula C18H17N3O4S B3019623 Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate CAS No. 899732-51-5](/img/structure/B3019623.png)
Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate, is a heterocyclic compound that appears to be related to a class of chemicals with potential chemotherapeutic properties. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for their potential applications in medicine and agriculture.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various strategies, including one-pot synthesis methods. For instance, a novel one-pot synthesis approach was used to create a structurally complex heterocyclic compound, which was then characterized using various spectroscopic techniques . This suggests that similar methods could potentially be applied to synthesize the compound , with characterization confirmed by techniques such as FT-IR, NMR, and mass spectrometry.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using density functional theory (DFT) and corroborated with X-ray diffraction (XRD) results. The geometrical parameters obtained from DFT are in good agreement with experimental data, indicating a reliable method for predicting the structure of such molecules . The molecular docking studies of these compounds reveal that they can bind at the catalytic sites of substrates through weak non-covalent interactions, which is crucial for their biological activity .
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored through molecular electrostatic potential (MEP) plots, which show regions of electrophilic and nucleophilic reactivity. These regions indicate several possible sites for electrophilic attack, such as CN groups, N atoms of the pyrimidine ring, and sulfur atoms . Additionally, the benzylation and nitrosation reactions of related pyrimidine derivatives have been studied, leading to the formation of polymorphs with different hydrogen bonding patterns and pi-pi interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The vibrational spectroscopy studies provide insights into the functional groups present in the molecules. The HOMO and LUMO energy levels, along with other chemical properties such as nonlinear optical properties, have been reported, which are important for understanding the electronic behavior and potential applications of these compounds . The herbicidal activity of some pyrimidine derivatives has also been examined, indicating the diverse biological activities that these compounds may possess .
Direcciones Futuras
The future directions for “Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate” could involve further exploration of its medicinal chemistry, drug discovery, and biological studies potential. The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are a rapidly growing area of organic synthesis .
Propiedades
IUPAC Name |
benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-20-16-15(17(23)21(2)18(20)24)13(8-9-19-16)26-11-14(22)25-10-12-6-4-3-5-7-12/h3-9H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVAJSHVGXTGLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


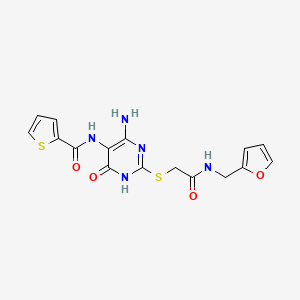
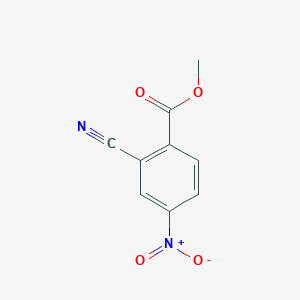


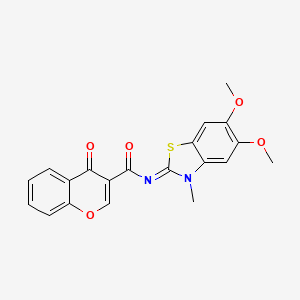

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)



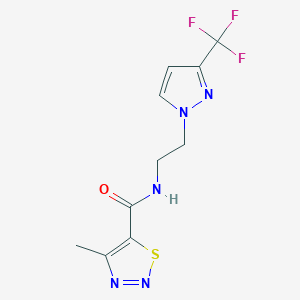
![[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-(2,6-dichloropyridin-3-yl)methanone](/img/structure/B3019562.png)
